N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzamide-thiazole hybrid compound characterized by a 4-ethoxy-substituted benzothiazole core and a 3-nitrobenzamide moiety linked to a pyridin-2-ylmethyl group. The ethoxy group at the 4-position of the benzothiazole ring introduces steric and electronic effects, while the 3-nitro substituent on the benzamide may enhance electrophilicity and influence binding interactions.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-18-10-6-11-19-20(18)24-22(31-19)25(14-16-8-3-4-12-23-16)21(27)15-7-5-9-17(13-15)26(28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZFQBISAVDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a complex structure, including a benzothiazole ring, a nitro group, and a pyridine moiety, which contribute to its diverse pharmacological properties. The molecular formula is C22H18N4O4S, with a molecular weight of 434.5 g/mol.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 895007-21-3 |
The structural diversity of this compound suggests potential applications in medicinal chemistry and materials science due to its unique chemical properties.
Antibacterial Properties
Research indicates that N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound's mechanism of action may involve binding interactions with bacterial enzymes or receptors, leading to alterations in critical biochemical pathways. For instance, compounds with similar structures have shown the ability to disrupt cell wall synthesis or inhibit essential metabolic processes in bacteria.
Anticancer Potential
Similar benzothiazole derivatives have been reported to possess anticancer properties. N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition or receptor modulation. For example, studies on related compounds have demonstrated their ability to target specific pathways involved in cell proliferation and survival, suggesting that this compound could also exhibit anticancer activity .
Interaction Studies
Interaction studies have indicated that this compound can bind to various biological targets, influencing cellular processes. Such interactions often involve specific enzymes or receptors that play crucial roles in cellular signaling and metabolism. This binding can lead to significant alterations in biochemical pathways, enhancing the compound's therapeutic potential.
Synthesis and Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with ethyl 4-chlorobenzoate under reflux conditions.
- Nitration : The benzothiazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
- Coupling with Pyridine : The nitrated benzothiazole is coupled with pyridine-2-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, to form the final product.
Chemical Reactions Analysis
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. |
| Substitution | The ethoxy group can be substituted with other nucleophiles under appropriate conditions. |
| Coupling Reactions | Can participate in coupling reactions with other aromatic compounds to form more complex structures. |
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules.
- Biology : Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
- Medicine : Explored for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
- Industry : Utilized in developing new materials with specific electronic or optical properties .
Case Studies
Several studies have highlighted the biological activities of benzothiazole derivatives similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide:
- Antibacterial Activity : A study demonstrated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Effects : Research on thiazole derivatives indicated their potential to induce apoptosis in various cancer cell lines through targeted molecular interactions.
These findings underscore the importance of continued research into the biological activities of this compound and its derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 4-ethoxy group in the target compound distinguishes it from analogs with alternative substitutions:
- Methoxy vs. Ethoxy : Compounds like TOZ2–TOZ7 () feature a 4-methoxybenzothiazole core. Ethoxy’s longer alkyl chain may increase lipophilicity and metabolic stability compared to methoxy .
- Morpholinomethyl vs. Ethoxy: Analogs such as 4d and 4i () incorporate morpholinomethyl groups, which enhance solubility via polar interactions. Ethoxy, being non-polar, may favor membrane permeability .
- Halogenated vs.
Table 1: Substituent Effects on Benzothiazole Derivatives
Benzamide Modifications
The 3-nitrobenzamide group in the target compound contrasts with other benzamide derivatives:
- 3-Nitro vs. Halogenated Benzamides : Compounds like 4d (3,4-dichloro, ) prioritize halogen bonding, while the nitro group may engage in charge-transfer interactions or act as a hydrogen-bond acceptor .
- Nitro vs.
- Pyridinylmethyl vs. Direct Pyridine Linkage : The target’s N-(pyridin-2-ylmethyl) group differs from 4-pyridinylthiazoles (), where the pyridine is directly attached. This methyl spacer may reduce steric hindrance and improve conformational flexibility .
Table 2: Benzamide Substituent Comparisons
Physicochemical and Spectroscopic Comparisons
- Melting Points : Analogs in (e.g., 3l–3p) exhibit melting points of 106–181°C, influenced by methyl substitutions. The target’s ethoxy and nitro groups may elevate melting points due to increased molecular symmetry .
- NMR Shifts : The 3-nitro group in the target compound would likely produce deshielded aromatic protons (δ 8.0–9.0 ppm), comparable to shifts observed in (e.g., 8.29–8.32 ppm for nitrobenzothiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
